
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that features a triazole ring, a propylamino group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the reaction of a triazole derivative with a butanoate ester in the presence of a propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and the propylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and the propylamino group can bind to active sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Methyl 2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group and the triazole ring allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
methyl 2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-12-9(10(15)16-2)4-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
Clave InChI |
IFMFWVYTKMJVBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CCN1C=NC=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


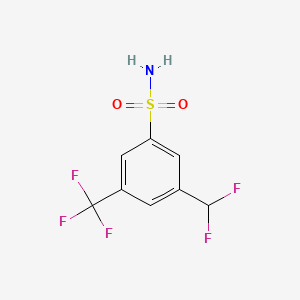
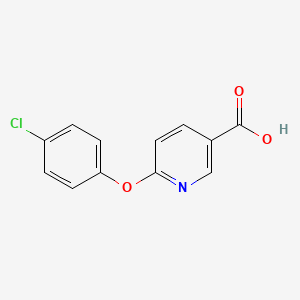

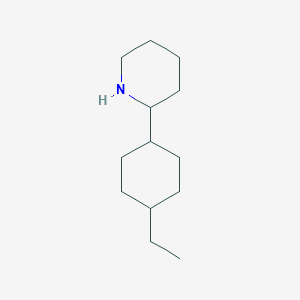
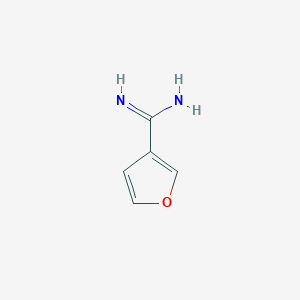





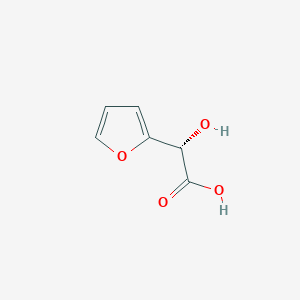

![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)

